molecular formula C17H16N4O2S2 B2914406 2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 361995-48-4

2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2914406
CAS No.: 361995-48-4
M. Wt: 372.46
InChI Key: XFENFKZJYQCHDE-XFXZXTDPSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the exocyclic double bond between the pyrido-pyrimidine and thiazolidinone rings is critical for its stereoelectronic properties . Its molecular structure has been confirmed via X-ray crystallography using SHELX programs for refinement .

Properties

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-4-7-18-13-11(9-12-16(23)20(3)17(24)25-12)15(22)21-8-5-6-10(2)14(21)19-13/h4-6,8-9,18H,1,7H2,2-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFENFKZJYQCHDE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361995-48-4
Record name 2-(ALLYLAMINO)-9-METHYL-3-[(Z)-(3-METHYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as Compound A ) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

Compound A can be characterized by its complex structure integrating multiple functional groups that are believed to contribute to its biological activities. The key features include:

  • Pyrimidine and thiazolidine rings : These heterocyclic structures are known to exhibit various biological activities.
  • Allylamino group : This moiety may enhance the compound's interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that Compound A exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In a comparative study, derivatives containing the thiazolidinone structure showed enhanced activity compared to traditional antibiotics like ampicillin.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004–0.03 mg/mL0.008–0.06 mg/mL
Enterobacter cloacae0.002 mg/mL0.004 mg/mL
Staphylococcus aureus0.01 mg/mL0.02 mg/mL

The most active compound from this series exhibited MIC values significantly lower than those of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Antifungal Activity

Compound A also displays promising antifungal activity. In vitro testing revealed that it is effective against several fungal strains, with MIC values comparable to or better than established antifungal agents.

Fungal StrainMIC (mg/mL)
Trichophyton viride0.004
Aspergillus fumigatus0.06

These results suggest that Compound A could be a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of Compound A has been evaluated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer).

Cell LineIC50 (µM)
MCF-75.4 ± 2.4
HT-294.9 ± 2.9

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further investigation, potentially involving apoptosis induction or cell cycle arrest .

The mechanism underlying the biological activities of Compound A is likely related to its ability to interact with specific cellular targets, including enzymes involved in bacterial cell wall synthesis and pathways critical for cancer cell survival. Docking studies have suggested that the thiazolidinone moiety may play a crucial role in binding affinity to these targets .

Case Studies

Several case studies have explored the efficacy of similar compounds derived from thiazolidine and pyrimidine frameworks:

  • Study on Thiazolidine Derivatives : A series of thiazolidine derivatives were synthesized and tested for antibacterial activity, revealing that modifications at the thiazolidine core significantly influenced their potency against resistant bacterial strains .
  • Anticancer Evaluation : Research on pyrimidine derivatives indicated that structural modifications can enhance anticancer activity, with particular emphasis on electron-withdrawing groups improving efficacy against various cancer cell lines .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The phenylethyl-substituted analogue (logP = 3.9) exhibits higher lipophilicity than the target compound (logP = 2.1), correlating with improved cellular uptake but reduced solubility .
  • Bioactivity : The phenylethyl variant shows enhanced antimicrobial activity (IC50 = 5.2 μM vs. 8.7 μM for the target), likely due to hydrophobic interactions with bacterial enzyme pockets .
  • Solubility : The isopropyl variant’s higher solubility (0.15 mg/mL) suggests that smaller alkyl groups reduce crystal lattice energy, enhancing dissolution .

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